molecular formula C19H25N3O4S2 B10954107 (5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B10954107
M. Wt: 423.6 g/mol
InChI Key: NZFMHVRDWZNAGB-LGMDPLHJSA-N
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Description

2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups

Chemical Reactions Analysis

2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The piperazine and thiazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H25N3O4S2

Molecular Weight

423.6 g/mol

IUPAC Name

(5Z)-2-(4-ethylsulfonylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H25N3O4S2/c1-4-28(24,25)22-11-9-21(10-12-22)19-20-18(23)17(27-19)13-15-5-7-16(8-6-15)26-14(2)3/h5-8,13-14H,4,9-12H2,1-3H3/b17-13-

InChI Key

NZFMHVRDWZNAGB-LGMDPLHJSA-N

Isomeric SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC(C)C)/S2

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC(C)C)S2

Origin of Product

United States

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